5-methanesulfonyl-1H-1,2,3-triazole
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Overview
Description
5-Methanesulfonyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a triazole ring substituted with a methanesulfonyl group. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to improve yield and selectivity . The reaction conditions usually require a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is conducted at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
In an industrial setting, the production of 5-methanesulfonyl-1H-1,2,3-triazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the methanesulfonyl group, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like DMSO, acetonitrile, or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Methanesulfonyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-methanesulfonyl-1H-1,2,3-triazole exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The methanesulfonyl group can act as an electron-withdrawing group, modulating the reactivity of the triazole ring and enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-1H-benzo[d][1,2,3]triazole: Similar in structure but with a benzene ring fused to the triazole ring.
1,2,4-Triazole: Another triazole isomer with different substitution patterns and reactivity.
1,5-Disubstituted 1,2,3-Triazoles: These compounds have substitutions at the 1 and 5 positions, offering different chemical properties and applications.
Uniqueness
5-Methanesulfonyl-1H-1,2,3-triazole is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where it can serve as a versatile building block for the development of new compounds .
Properties
CAS No. |
79100-57-5 |
---|---|
Molecular Formula |
C3H5N3O2S |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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